

Unveiling DDAO: A Technical Guide to a Versatile Near-Infrared Fluorochrome

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Compound of Interest		
Compound Name:	DDAO	
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This in-depth technical guide delves into the core characteristics and applications of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as **DDAO**. As a versatile near-infrared (NIR) fluorescent probe, **DDAO** is increasingly utilized in a variety of biological assays. This document provides a comprehensive overview of its spectral and physicochemical properties, detailed experimental protocols for its use and characterization, and visualizations of its application in biological systems.

Core Properties of DDAO

DDAO is a fluorescent dye characterized by its long emission wavelength in the red region of the spectrum and a tunable excitation wavelength.[1][2] Its fluorescence is notably pH-dependent, a characteristic that can be harnessed in specific experimental designs.[1] The fundamental physicochemical and spectral properties of **DDAO** are summarized below.



Property	Value
Chemical Formula	C15H11Cl2NO2
Molecular Weight	308.16 g/mol
CAS Number	118290-05-4
Appearance	Black solid
Excitation Maximum (\(\lambda\ext{ex}\)	~648 nm[3]
Emission Maximum (λem)	~658 nm[3]
Solubility	Soluble in DMSO

While specific quantitative values for the molar extinction coefficient and fluorescence quantum yield of **DDAO** are not readily available in the public domain, their determination is crucial for the quantitative application of **DDAO** in fluorescence-based assays.[4] The subsequent sections provide detailed experimental protocols for elucidating these key parameters.

Experimental Protocols

Accurate characterization and application of **DDAO** necessitate standardized experimental procedures. The following protocols provide detailed methodologies for determining its core photophysical properties and its application in common bioassays.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a chemical species absorbs light at a specific wavelength. It can be determined using the Beer-Lambert law.

Materials:

- DDAO
- High-purity solvent (e.g., DMSO)
- UV-Vis spectrophotometer



- Quartz cuvettes (1 cm path length)
- Calibrated analytical balance and volumetric flasks

Procedure:

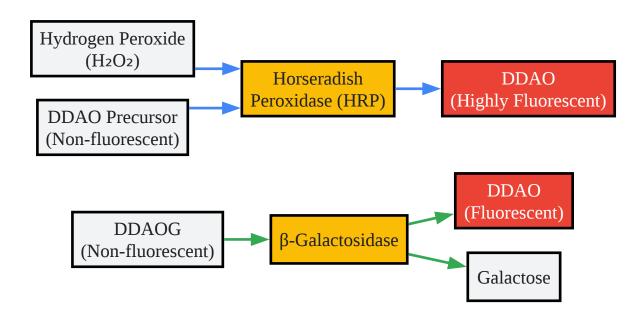
- Stock Solution Preparation: Accurately weigh a precise amount of **DDAO** and dissolve it in a known volume of solvent to create a concentrated stock solution.
- Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of known concentrations.
- Spectrophotometer Setup: Set the UV-Vis spectrophotometer to scan a wavelength range that includes the expected absorption maximum of **DDAO** (around 648 nm). Use the same solvent as a blank to zero the instrument.[4]
- Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (λmax).[4]
- Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear regression line is equal to the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.

Workflow for Molar Extinction Coefficient Determination:

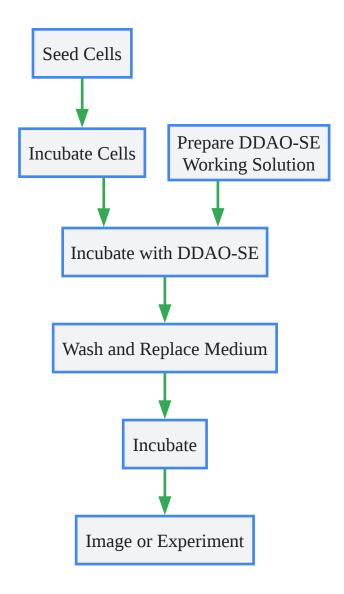




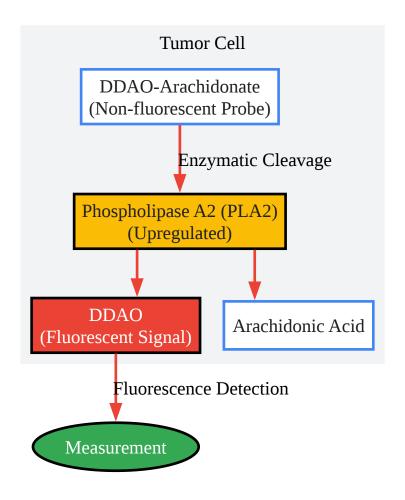












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